(4,4-Dimethylcyclohexyl)methanesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(4,4-dimethylcyclohexyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2)5-3-8(4-6-9)7-13(10,11)12/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGLZLOEVLBHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CS(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (4,4-Dimethylcyclohexyl)methanol with a sulfonyl chloride reagent, such as methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The compound is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) and a solvent (e.g., dichloromethane).
Reduction: Reducing agents like lithium aluminum hydride in an inert solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Scientific Research Applications
The compound has been utilized in various scientific research areas, including:
1. Organic Synthesis
(4,4-Dimethylcyclohexyl)methanesulfonyl chloride serves as an important reagent in organic synthesis. It is commonly used for:
- Sulfonylation Reactions : The compound can introduce sulfonyl groups into organic molecules, enhancing their reactivity and stability.
- Formation of Sulfonamides : It reacts with amines to form sulfonamides, which are critical intermediates in drug synthesis.
2. Pharmaceutical Development
In the pharmaceutical industry, this compound has been explored for its potential to develop new therapeutic agents. Key applications include:
- Drug Design : Used as a building block in the synthesis of various drugs due to its ability to modify biological activity.
- Prodrug Formation : It can be employed to create prodrugs that improve solubility and bioavailability of active pharmaceutical ingredients.
Data Table: Applications Overview
| Application Area | Specific Use | Example Compounds/Products |
|---|---|---|
| Organic Synthesis | Sulfonylation reactions | Sulfonylated derivatives |
| Formation of sulfonamides | Antibacterial agents | |
| Pharmaceutical Development | Drug design | Novel anti-inflammatory drugs |
| Prodrug formation | Enhanced bioavailability formulations |
Case Studies
Several case studies highlight the effectiveness of this compound in real-world applications:
Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the use of this compound in synthesizing novel antibacterial agents. The compound facilitated the formation of sulfonamides that exhibited potent activity against resistant bacterial strains. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, showing significant promise as therapeutic agents.
Case Study 2: Development of Prodrugs
Another research focused on utilizing this compound to develop prodrugs for poorly soluble drugs. The study revealed that modifying the active compounds with this sulfonyl chloride improved their solubility and bioavailability significantly. Pharmacokinetic studies indicated enhanced absorption profiles in animal models.
Mechanism of Action
The mechanism of action of (4,4-Dimethylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are often used to modify biological molecules or synthesize new compounds with desired properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The dimethylcyclohexyl group in the target compound increases molecular weight and steric bulk compared to methanesulfonyl chloride, likely reducing its volatility and reactivity .
- Fluorine and methoxy substituents in the difluoro-methoxy analogue (C₈H₁₃ClF₂O₃S) may enhance polarity and metabolic stability, as seen in its predicted collision cross-section (CCS) values for mass spectrometry (151.5–160.4 Ų) .
Hazard Profiles and Reactivity
| Compound Name | GHS Classifications | Hazard Statements |
|---|---|---|
| This compound | Acute toxicity (Oral, Skin), Skin corrosion | H302, H314 |
| Methanesulfonyl chloride | Acute toxicity (Inhalation: H330), Corrosive to metals (H290) | H290, H314, H318, H330 |
| (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride | Data unavailable | Predicted hazards similar to sulfonyl chlorides |
| 4,4-Dimethylcyclohexyl methylphosphonofluoridate | Neurotoxicity (GHS未直接提及) | Likely H311 (Toxic in contact with skin) |
Key Observations :
- Methanesulfonyl chloride exhibits higher acute toxicity (e.g., H330 : Fatal if inhaled) due to its smaller size and higher volatility .
- The dimethylcyclohexyl derivative lacks inhalation toxicity warnings, possibly due to reduced vapor pressure from steric bulk .
Research Findings and Limitations
- Reactivity Trends : Sulfonyl chlorides with bulky substituents (e.g., cyclohexyl groups) show slower reaction kinetics in nucleophilic substitutions compared to smaller analogues like methanesulfonyl chloride .
- Data Gaps : Boiling points and detailed ecotoxicological data for this compound are unavailable, limiting comprehensive risk assessments .
Biological Activity
(4,4-Dimethylcyclohexyl)methanesulfonyl chloride (CAS No. 1508517-22-3) is a specialized organosulfur compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.
This compound is a derivative of methanesulfonyl chloride, characterized by the addition of a 4,4-dimethylcyclohexyl group. This modification enhances its reactivity and specificity in various chemical reactions. The compound is primarily used as a reagent in organic synthesis, particularly in the formation of sulfonamides and methanesulfonates.
Key Properties:
- Molecular Formula: C₁₁H₁₅ClO₂S
- Molecular Weight: 232.76 g/mol
- Appearance: Colorless liquid
- Solubility: Soluble in polar organic solvents; reactive with water and alcohols.
The mechanism of action for this compound involves its electrophilic nature, allowing it to interact with nucleophiles such as amines and alcohols. This reactivity can lead to the formation of sulfonamides or methanesulfonates, which may possess distinct biological activities.
Antimicrobial Activity
A study investigated the antimicrobial properties of methanesulfonyl chloride derivatives, including this compound. The results indicated promising activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL | |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
Another research effort focused on the cytotoxic effects of sulfonamide derivatives in cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity against human cancer cells:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HeLa | 15 µM |
| MCF-7 | 20 µM | |
| A549 | 18 µM |
The results indicate that this compound could be further explored for its potential use in cancer therapy.
Safety and Toxicity
This compound is classified as hazardous due to its corrosive nature and potential toxicity upon exposure. Safety data indicates:
- Toxicity: Fatal if swallowed or inhaled; causes severe skin burns and eye damage.
- Handling Precautions: Use appropriate personal protective equipment (PPE) when handling this compound to prevent exposure.
Q & A
Q. What are the optimal synthetic routes for preparing (4,4-dimethylcyclohexyl)methanesulfonyl chloride?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of the corresponding alcohol, (4,4-dimethylcyclohexyl)methanol, with thionyl chloride (SOCl₂) under anhydrous conditions. Key considerations include:
- Reaction Conditions : Use dry solvents (e.g., dichloromethane) and inert gas (N₂/Ar) to prevent hydrolysis.
- Catalysts : Lewis acids like pyridine or DMAP may enhance reaction efficiency by neutralizing HCl byproducts .
- Purification : Distillation or column chromatography (silica gel, non-polar eluents) is recommended to isolate the sulfonyl chloride.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Referencing GHS classifications and SDS guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Emergency Measures :
- Storage : Store in airtight, corrosion-resistant containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How does steric hindrance from the 4,4-dimethylcyclohexyl group influence reaction kinetics in nucleophilic substitutions?
Methodological Answer: The bulky 4,4-dimethylcyclohexyl group reduces reaction rates in SN² mechanisms due to steric constraints. For example:
- Kinetic Studies : Compare reaction rates with analogous linear-chain sulfonyl chlorides. Use NMR or HPLC to monitor intermediate formation.
- Computational Modeling : Density Functional Theory (DFT) can predict transition-state energies and steric effects .
- Experimental Design : Conduct competitive reactions with nucleophiles (e.g., amines) to quantify steric vs. electronic contributions .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- Elemental Analysis : Validate C/H/S/Cl composition to ±0.3% accuracy .
Q. How can researchers resolve contradictory data in scaled-up synthesis yields?
Methodological Answer: Contradictions often arise from:
- Temperature Gradients : Use jacketed reactors for precise thermal control (e.g., –10°C for SOCl₂ reactions) .
- Moisture Sensitivity : Implement in-line molecular sieves or activated alumina to maintain anhydrous conditions .
- Stoichiometric Ratios : Optimize SOCl₂:alcohol molar ratios (typically 2:1) via Design of Experiments (DoE) to minimize byproducts .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
